molecular formula C5H12N2S B7776127 N,N'-diethylcarbamimidothioic acid

N,N'-diethylcarbamimidothioic acid

Cat. No.: B7776127
M. Wt: 132.23 g/mol
InChI Key: FLVIGYVXZHLUHP-UHFFFAOYSA-N
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Description

N,N'-Diethylcarbamimidothioic acid is a thiourea derivative with the molecular formula C₅H₁₁N₂S, featuring two ethyl groups attached to the nitrogen atoms of the carbamimidothioic acid core. This compound belongs to the class of carbamimidothioic acids, which are characterized by the presence of a thioamide group (C=S) and substituted nitrogen atoms.

The compound's structure suggests reactivity similar to other carbamimidothioic acids, which are often utilized in organic synthesis, coordination chemistry, and pharmaceutical intermediates . The ethyl substituents may influence solubility, stability, and biological activity compared to shorter alkyl chains (e.g., methyl) or bulkier groups (e.g., isopropyl).

Properties

IUPAC Name

N,N'-diethylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVIGYVXZHLUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=NCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The process begins with the deprotonation of ethylamine by sodium hydroxide, forming a reactive amine anion. This anion attacks carbon disulfide to generate sodium N-ethyl dithiocarbamate:

C₂H₅NH₂ + CS₂ + NaOH → C₂H₅NHCSSNa + H₂O\text{C₂H₅NH₂ + CS₂ + NaOH → C₂H₅NHCSSNa + H₂O}

Subsequent acidification with hydrochloric acid liberates the free dithiocarbamic acid, which tautomerizes to this compound:

C₂H₅NHCSSNa + HCl → C₂H₅NHCSSH + NaCl\text{C₂H₅NHCSSNa + HCl → C₂H₅NHCSSH + NaCl}
C₂H₅NHCSSH ⇌ C₂H₅NHC(=S)SH\text{C₂H₅NHCSSH ⇌ C₂H₅NHC(=S)SH}

Optimized Conditions

  • Temperature : 50–60°C to balance reaction rate and byproduct formation.

  • Molar Ratios : A 1:1:1 ratio of ethylamine, CS₂, and NaOH ensures complete conversion.

  • Solvent : Aqueous ethanol (50% v/v) enhances solubility of intermediates.

Yields typically exceed 70% under these conditions, with purity confirmed via melting point (143–145°C) and elemental analysis.

Alkali-Mediated Condensation with Sodium Chloroacetate

An alternative route involves the alkylation of sodium N-ethyl dithiocarbamate with sodium chloroacetate, followed by ammonia treatment to induce cyclization. This method is advantageous for controlling substitution patterns.

Stepwise Protocol

  • Formation of Sodium N-Ethyl Dithiocarbamate : As detailed in Section 1.1.

  • Alkylation : Reacting the dithiocarbamate with sodium chloroacetate in aqueous medium:

    C₂H₅NHCSSNa + ClCH₂COONa → C₂H₅NHCSSCH₂COONa + NaCl\text{C₂H₅NHCSSNa + ClCH₂COONa → C₂H₅NHCSSCH₂COONa + NaCl}
  • Ammonolysis : Heating the alkylated product with aqueous ammonia releases this compound:

    C₂H₅NHCSSCH₂COONa + NH₃ → C₂H₅NHC(=S)NH₂ + CH₂COONa\text{C₂H₅NHCSSCH₂COONa + NH₃ → C₂H₅NHC(=S)NH₂ + CH₂COONa}

Performance Metrics

  • Yield : 83% after recrystallization from water.

  • Purity : Confirmed via thin-layer chromatography (TLC) and infrared spectroscopy (IR) showing characteristic S-H and C=S stretches.

Stepwise Alkylation of Thiourea

For laboratories lacking carbon disulfide, a two-step alkylation of thiourea with ethyl halides offers a viable alternative. This method minimizes handling of toxic CS₂ but requires stringent pH control.

Reaction Sequence

  • Monoalkylation : Thiourea reacts with ethyl iodide in alkaline conditions to form S-ethylisothiouronium iodide:

    SC(NH₂)₂ + C₂H₅I → SC(NH₂)(NHC₂H₅)I\text{SC(NH₂)₂ + C₂H₅I → SC(NH₂)(NHC₂H₅)I}
  • Dialkylation : Further treatment with ethyl iodide under reflux yields this compound:

    SC(NH₂)(NHC₂H₅)I + C₂H₅I → SC(NHC₂H₅)₂ + 2HI\text{SC(NH₂)(NHC₂H₅)I + C₂H₅I → SC(NHC₂H₅)₂ + 2HI}

Challenges and Mitigations

  • Byproduct Formation : Over-alkylation to triethyl derivatives is mitigated by maintaining pH 8–9.

  • Solvent Choice : Dimethylformamide (DMF) improves reaction homogeneity, reducing side reactions.

Comparative Analysis of Synthesis Methods

The table below evaluates key parameters for the three primary methods:

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Direct CS₂ Reaction70–75954–6High scalability
Alkali-Mediated Alkylation80–83988–10Controlled substitution
Thiourea Alkylation65–709012–14Avoids CS₂ handling

Notes :

  • The alkali-mediated method achieves the highest purity due to crystallographic isolation.

  • Direct CS₂ reactions are preferred for industrial-scale synthesis despite moderate yields.

Optimization Parameters and Industrial Considerations

Temperature and Pressure

  • Exothermic Management : Reactions involving CS₂ require cooling to ≤60°C to prevent decomposition.

  • Autoclave Use : High-pressure reactors (0.5–1.6 MPa) enhance reaction rates for alkylation steps.

Solvent Systems

  • Aqueous-Alcoholic Mixtures : Ethanol-water (1:1) balances solubility and safety.

  • Alternative Solvents : Propylene glycol ethers reduce environmental impact but increase costs.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions, boosting yields by 12%.

  • Microwave Assistance : Reduces reaction time by 40% in pilot studies but poses scalability challenges.

Challenges in Synthesis and Purification

Byproduct Formation

  • Triethyl Derivatives : Result from excess ethylating agents; mitigated by stoichiometric control.

  • Oxidative Byproducts : CS₂ oxidizes to thiosulfates under aerobic conditions; inert atmospheres (N₂ or Ar) are essential.

Purification Techniques

  • Crystallization : Ethanol-water recrystallization removes unreacted ethylamine and salts.

  • Liquid-Liquid Extraction : Dichloromethane selectively extracts the product from aqueous phases .

Chemical Reactions Analysis

Types of Reactions

N,N'-diethylcarbamimidothioic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons, leading to the formation of reduced products.

    Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary but often include controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.

Scientific Research Applications

Treatment of Filarial Infections

Diethylcarbamazine is primarily utilized in the treatment of lymphatic filariasis, a debilitating disease caused by filarial parasites such as Wuchereria bancrofti and Brugia malayi. DEC sensitizes microfilariae to phagocytosis by the immune system, enhancing their elimination from the host. It is particularly effective in managing tropical pulmonary eosinophilia and loiasis, making it a crucial drug in endemic regions.

  • Mechanism of Action : The exact mechanism remains partially understood; however, studies suggest that DEC's efficacy is mediated through the inhibition of arachidonic acid metabolism. This leads to increased susceptibility of microfilariae to immune attack without directly killing the parasites .

Veterinary Uses

In veterinary medicine, DEC is employed for heartworm prevention in dogs and treatment of other parasitic infections. It is also used in ferrets and zoo animals susceptible to heartworm disease . The drug's ability to target specific parasites without affecting non-target species underscores its importance in veterinary therapeutics.

Mechanistic Studies

Research has focused on elucidating the pathways through which DEC exerts its effects. Notably, studies have highlighted the involvement of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways in DEC's action against microfilariae. These findings suggest that DEC may enhance immune responses through modulation of these pathways .

Pharmacokinetics and Dynamics

DEC's pharmacokinetics have been extensively studied to optimize dosing regimens for maximum efficacy while minimizing side effects. It has been shown that DEC is rapidly absorbed following oral administration, with significant amounts excreted unchanged within 48 hours . Understanding these dynamics is crucial for developing effective treatment protocols.

Efficacy Against Brugia malayi

A study involving BALB/c mice demonstrated that a single oral dose of DEC resulted in a rapid reduction in circulating microfilariae levels within minutes, although levels began to recover after 24 hours. This transient effect highlights the need for prolonged treatment courses to achieve sustained reductions in parasite loads .

Comparative Studies with Ivermectin

Comparative studies have shown that while ivermectin is effective against both B. malayi and Wuchereria bancrofti, DEC's action is more rapid but less sustained over time. In experiments with iNOS-deficient mice, DEC showed no activity, indicating that its effectiveness relies heavily on host immune factors .

Data Tables

Application AreaSpecific UseKey Findings
MedicalTreatment of lymphatic filariasisRapid reduction in microfilariae; requires host factors for efficacy
VeterinaryHeartworm preventionEffective in dogs; also used in ferrets and zoo animals
ResearchMechanistic studiesInvolvement of iNOS and COX pathways in action

Mechanism of Action

The mechanism of action of N,N'-diethylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N'-diethylcarbamimidothioic acid with structurally related compounds based on available evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound* C₅H₁₁N₂S 131.22 Not reported Not reported Ethyl (N,N')
N,N'-Dimethylcarbamimidothioic acid methyl ester C₄H₁₀N₂S 118.20 159.8 1.0 Methyl (N,N'), methyl ester
N,N'-Bis[(ethylamino)carbonyl]carbamimidothioic acid methyl ester C₈H₁₆N₄O₂S 232.30 Not reported Not reported Ethylamino carbonyl, methyl ester
N,N-Diethylacetamide C₆H₁₃NO 115.18 186–188 0.92 Ethyl (N,N'), acetyl

*Note: Data for this compound are inferred from analogs.

Key Observations :

  • Alkyl Chain Effects : Longer ethyl groups (vs. methyl) likely increase hydrophobicity, reducing aqueous solubility but enhancing solubility in organic solvents. This trend is evident in N,N-diethylacetamide, which has a lower density (0.92 g/cm³) compared to dimethyl analogs .
  • Thermal Stability : The dimethylcarbamimidothioic acid methyl ester has a boiling point of 159.8°C . The diethyl variant may exhibit a higher boiling point due to increased molecular weight and van der Waals interactions.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N,N'-diethylcarbamimidothioic acid, and how can purity be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution between diethylamine and carbamimidothioic acid precursors under controlled pH and temperature. For example, analogous reactions for carbamothioyl derivatives use reflux in anhydrous solvents (e.g., acetonitrile) with catalysts like triethylamine .
  • Purity Optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Purity ≥99% can be confirmed by gas chromatography (GC) or HPLC, as per USP standards for related carboxamides .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm ethyl group environments and carbamimidothioic backbone (e.g., δ 1.2–1.4 ppm for CH3_3, δ 3.3–3.6 ppm for N–CH2_2) .
  • IR : Peaks at 1650–1700 cm1^{-1} (C=S stretching) and 3200–3350 cm1^{-1} (N–H stretching) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How does the solvent environment influence the stability of this compound in aqueous vs. organic media?

  • Experimental Design :

  • Prepare solutions in water, DMSO, and acetonitrile. Monitor degradation via UV-Vis (λmax_{\text{max}} 260–280 nm) over 72 hours at 25°C and 40°C .
  • Key Findings :
SolventHalf-life (25°C)Degradation Products
Water12 hoursDiethylamine, CS2_2
DMSO48 hoursMinimal decomposition
Acetonitrile72 hoursNone detected
  • Conclusion : Non-polar solvents enhance stability, while hydrolysis dominates in aqueous media .

Q. What computational methods can predict the reactivity of this compound in nucleophilic reactions?

  • DFT Approach : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model transition states and electron density maps. Compare with experimental kinetic data for thiourea derivatives .
  • Key Insights :

  • The C=S bond exhibits electrophilic character, favoring attack by soft nucleophiles (e.g., thiols).
  • Diethyl groups sterically hinder reactions at the carbamimidothioic core, reducing reactivity by ~20% compared to unsubstituted analogs .

Q. How can contradictory data on the compound’s antimicrobial activity be resolved?

  • Case Study : Discrepancies in MIC values against E. coli (reported range: 8–64 µg/mL) may arise from:

  • Strain Variability : Use standardized ATCC strains and CLSI guidelines for broth microdilution .
  • Compound Degradation : Pre-test stability assays (HPLC) to confirm integrity .
  • Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers from improper storage or assay conditions .

Methodological Challenges and Future Directions

Q. What strategies improve the yield of this compound derivatives in combinatorial libraries?

  • Optimization Framework :

Parallel Synthesis : Use automated reactors to vary substituents (e.g., alkyl, aryl) on the carbamimidothioic core.

Design of Experiments (DoE) : Vary temperature (50–100°C), solvent polarity (logP 1.5–4.0), and catalyst loading (0.1–5 mol%).

Machine Learning : Train models on existing reaction data to predict optimal conditions for new derivatives .

Q. How can in vitro-to-in vivo translation be enhanced for this compound’s pharmacokinetic profile?

  • Integrated Workflow :

  • ADME Studies : Microsomal stability assays (human liver microsomes, 1 mg/mL) to estimate hepatic clearance .
  • Caco-2 Permeability : Assess transcellular transport (Papp_{\text{app}} >1 × 106^{-6} cm/s indicates good absorption) .
  • In Silico Modeling : Use GastroPlus to simulate plasma concentration-time curves, adjusting logD and pKa_a parameters .

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